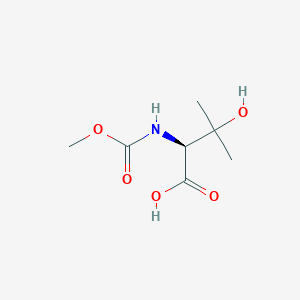
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is an organic compound with significant relevance in various scientific fields. This compound is a derivative of amino acids and is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID typically involves the protection of amino groups and the activation of carboxyl groups. One common method includes the use of 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group . The process involves several steps, including the formation of intermediates and the final deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated solid-phase peptide synthesis (SPPS) systems, which allow for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted amino acids.
Wissenschaftliche Forschungsanwendungen
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
Methionine: An essential amino acid with versatile biomedical applications.
Uniqueness
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxyl group and a methoxycarbonylamino group, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
Eigenschaften
Molekularformel |
C7H13NO5 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-(methoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-7(2,12)4(5(9)10)8-6(11)13-3/h4,12H,1-3H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChI-Schlüssel |
SIGJBDNBLCTRPL-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OC)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)NC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















